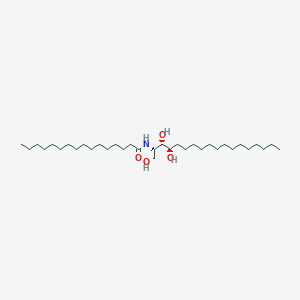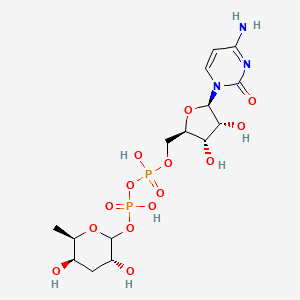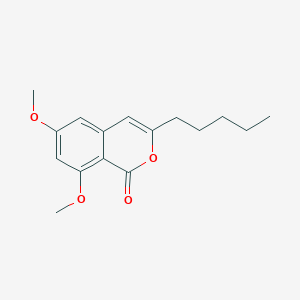
2,4-Di-O-methylolivetonide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di-O-methylolivetonide is a member of isocoumarins.
Aplicaciones Científicas De Investigación
Anthocyanin Production Enhancement
- Enhanced Anthocyanin Methylation : Lower concentrations of 2,4-dichlorophenoxyacetic acid (2,4-D) in cell suspensions of strawberry significantly increased anthocyanin production and methylation, pointing to the potential of 2,4-D in enhancing anthocyanin synthesis in plants (Nakamura, Seki, & Furusaki, 1998).
Herbicide Interaction and Toxicology
- Herbicide Interactions : Studies have shown that 2,4-D can interact with other herbicides like diclofop-methyl, affecting their toxicity and effectiveness (Todd & Stobbe, 1980).
- Herbicide Sorption to Soil : Research has indicated that 2,4-D's sorption to soil can be influenced by various soil parameters, which is vital for understanding its environmental impact and degradation pathways (Werner, Garratt, & Pigott, 2012).
Plant Physiology and Growth
- Influence on Plant Growth : Studies have explored how 2,4-D affects the physiology and growth of various plants, including oats and wheat, highlighting its role in plant growth regulation (Fletcher & Drexler, 1980).
Microbial Metabolism
- Microbial Metabolism of 2,4-D : Research has identified microbial pathways for the metabolism of 2,4-D, indicating its role in microbial ecology and biodegradation processes (Billington, Golding, & Primrose, 1979).
Grape and Wine Phenolic Content
- Improvement in Grape and Wine Quality : Foliar application of compounds like methyl jasmonate on grapevines, akin to 2,4-D applications, can enhance grape and wine phenolic content, suggesting potential agricultural applications (Portu et al., 2015).
Plant Cell Cultures
- Effects on Saponin Production : In cell cultures of Panax ginseng, 2,4-D has been shown to influence saponin production, underlining its importance in secondary metabolite synthesis in plant cell cultures (Lu, Wong, & Teng, 2001).
Environmental Remediation
- Photocatalytic Degradation : 2,4-D has been the subject of studies focusing on its photocatalytic degradation, which is crucial for environmental remediation and wastewater treatment (Lemus et al., 2008).
Propiedades
Nombre del producto |
2,4-Di-O-methylolivetonide |
|---|---|
Fórmula molecular |
C16H20O4 |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
6,8-dimethoxy-3-pentylisochromen-1-one |
InChI |
InChI=1S/C16H20O4/c1-4-5-6-7-12-8-11-9-13(18-2)10-14(19-3)15(11)16(17)20-12/h8-10H,4-7H2,1-3H3 |
Clave InChI |
NKYAIPHVDQBFLF-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC2=CC(=CC(=C2C(=O)O1)OC)OC |
SMILES canónico |
CCCCCC1=CC2=CC(=CC(=C2C(=O)O1)OC)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



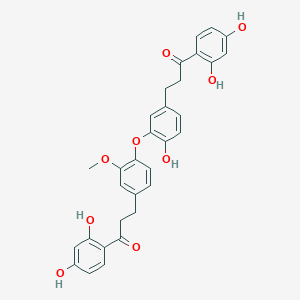

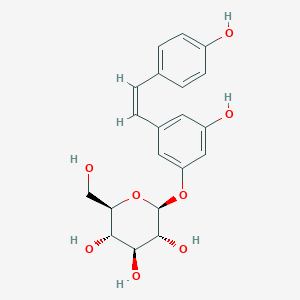

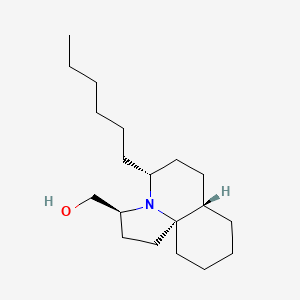

![[2-(6-Aminopurin-9-yl)ethoxymethyl-(isopropoxycarbonyloxymethoxy)phosphoryl]oxymethyl isopropyl carbonate](/img/structure/B1252029.png)
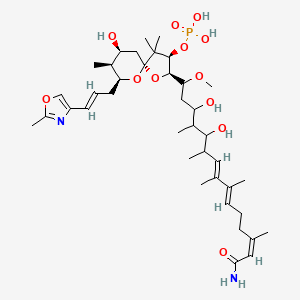

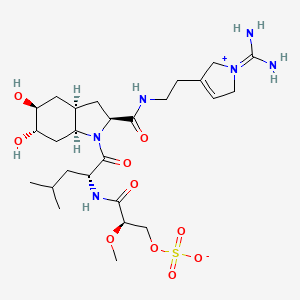

![4-Formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]-tetradeca-2,4,6-trien-8-ylmethyl carbamate](/img/structure/B1252035.png)
